N-acetyl-N-(5-ethyl-5-methyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ACETYL-N-(5-ETHYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE is a complex organic compound with a unique structure that includes an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N-(5-ETHYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of an appropriate oxazolidine derivative with acetic anhydride in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-N-(5-ETHYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-ACETYL-N-(5-ETHYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ACETYL-N-(5-ETHYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ACETYL-N-(5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE
- N-ACETYL-N-(5-ETHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE
Uniqueness
N-ACETYL-N-(5-ETHYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE is unique due to the presence of both ethyl and methyl groups at specific positions on the oxazolidine ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-acetyl-N-(5-ethyl-5-methyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C11H16N2O4/c1-6-11(5)7(2)12(10(16)17-11)13(8(3)14)9(4)15/h2,6H2,1,3-5H3 |
InChI Key |
GJJXTCNUCOHXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=C)N(C(=O)O1)N(C(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.